molecular formula C17H12ClFN2O3S B2881806 N'-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380040-17-3

N'-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2881806
CAS No.: 2380040-17-3
M. Wt: 378.8
InChI Key: GDMGSLITCGJSAH-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the chloro-fluorophenyl derivative and the furan-thiophene derivative. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-fluorophenyl derivatives and furan-thiophene derivatives. Examples include:

  • 3-chloro-4-fluorophenylpropionamide
  • 4-(furan-3-yl)thiophen-2-ylmethylamine

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3S/c18-14-6-12(1-2-15(14)19)21-17(23)16(22)20-7-13-5-11(9-25-13)10-3-4-24-8-10/h1-6,8-9H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGSLITCGJSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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